molecular formula C7H8BrN B169587 4-Bromo-2,5-dimethylpyridine CAS No. 17117-23-6

4-Bromo-2,5-dimethylpyridine

Cat. No. B169587
CAS RN: 17117-23-6
M. Wt: 186.05 g/mol
InChI Key: CGPIONYVXKQZPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is also known by other names such as 2,5-dimethyl-4-bromopyridine and has a CAS number of 17117-23-6 . The molecular weight of this compound is 186.05 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethylpyridine consists of a pyridine ring which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It has a bromine atom at the 4th position and methyl groups at the 2nd and 5th positions .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethylpyridine has a molecular weight of 186.05 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 12.9 Ų .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Bromo-2,5-dimethylpyridine indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 4-Bromo-2,5-dimethylpyridine are not mentioned in the search results, the synthesis of substituted pyridines with diverse functional groups is an active area of research due to their importance in numerous bioactive molecules .

Mechanism of Action

Target of Action

4-Bromo-2,5-dimethylpyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the organoboron reagent used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, 4-Bromo-2,5-dimethylpyridine interacts with the organoboron reagent and a palladium catalyst . The bromine atom in 4-Bromo-2,5-dimethylpyridine is replaced by an organoboron group through a transmetalation process . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 4-Bromo-2,5-dimethylpyridine . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its concentration, the presence of a suitable catalyst, and the reaction conditions .

Result of Action

The primary result of 4-Bromo-2,5-dimethylpyridine’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The action of 4-Bromo-2,5-dimethylpyridine is influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature, the choice of solvent, and the concentration of the reactants . Proper storage is also crucial to maintain the stability and efficacy of 4-Bromo-2,5-dimethylpyridine .

properties

IUPAC Name

4-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIONYVXKQZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624686
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethylpyridine

CAS RN

17117-23-6
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dimethylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromination. To a solution of 1.65 g of 2,5-dimethyl-4-nitro-pyridine 1-oxide in 50 mL dry EtOAc was added 11.1 mL PBr3 at rt. The mixture was heated to reflux over 0.5 h. Reflux continued for 3 h, then cooled to rt and poured into ice and EtOAc. The resulting mixture was brought to pH 10 with addition of NaOH pellets and layers were separated. An additional EtOAc extraction was combined with the first and the organic layers were washed with brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (hexanes-EtOAc) to provide 4-bromo-2,5-dimethyl-pyridine (248 mg). LCMS (m/z) 186.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Q & A

Q1: How does 4-bromo-2,5-dimethylpyridine N-oxide react with potassium amide?

A1: The research indicates that 4-bromo-2,5-dimethylpyridine N-oxide, when reacted with potassium amide in liquid ammonia, undergoes an SNAr2 (addition-elimination) reaction. [] This reaction primarily leads to the formation of amino-substituted pyridine derivatives. Interestingly, unlike 3-bromo-2,5-dimethylpyridine N-oxide, the 4-bromo isomer does not show significant formation of 3,4-pyridyne-N-oxide as an intermediate. []

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